5-Nonadecene, (Z)-
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Overview
Description
. It is a long-chain hydrocarbon with a single double bond in the Z-configuration at the fifth carbon atom. This compound is part of the alkene family and is characterized by its unsaturated nature due to the presence of the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nonadecene, (Z)-, can be achieved through various methods. One common approach involves the catalytic hydrogenation of nonadecane to introduce the double bond at the desired position. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions .
Industrial Production Methods
Industrial production of 5-Nonadecene, (Z)-, often involves the use of petrochemical feedstocks. The process may include the cracking of larger hydrocarbons followed by selective hydrogenation and isomerization to achieve the desired Z-configuration. The production process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Nonadecene, (Z)-, undergoes various chemical reactions typical of alkenes. These include:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: Hydrogenation of the double bond can convert 5-Nonadecene, (Z)-, to nonadecane using catalysts like Pd/C.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogens (e.g., Cl2 or Br2) in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Nonadecane.
Substitution: Dihalides.
Scientific Research Applications
5-Nonadecene, (Z)-, has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkenes.
Biology: Investigated for its role in the composition of natural products and its potential biological activities.
Medicine: Explored for its antimicrobial and antioxidant properties, particularly in essential oils.
Mechanism of Action
The mechanism of action of 5-Nonadecene, (Z)-, in biological systems involves its interaction with cellular membranes and enzymes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, its double bond can participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Nonadecane: A saturated hydrocarbon with the formula C19H40, lacking the double bond present in 5-Nonadecene, (Z)-.
Octadecene: An alkene with a similar structure but one carbon atom shorter, having the formula C18H36.
Uniqueness
5-Nonadecene, (Z)-, is unique due to its specific double bond position and configuration, which imparts distinct chemical and physical properties. Its Z-configuration influences its reactivity and interaction with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
76402-60-3 |
---|---|
Molecular Formula |
C19H38 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
nonadec-5-ene |
InChI |
InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-19H2,1-2H3 |
InChI Key |
LHPVEDYVSCTZAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CCCCC |
Origin of Product |
United States |
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